N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C11H15FN2O4S and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.07365630 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Imaging Agent for Glioma Detection
N2-ethyl-N2-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide, through its derivative [18F]DASA-23, shows promise as a novel radiopharmaceutical for measuring pyruvate kinase M2 (PKM2) levels via positron emission tomography (PET). PKM2 plays a critical role in tumor metabolism by catalyzing the final step in glycolysis, a key process of tumor metabolism, and is preferentially expressed by glioblastoma cells with minimal expression in the healthy brain. This makes it a significant biomarker for cancer glycolytic reprogramming. The first evaluation of [18F]DASA-23 in humans included both healthy volunteers and subjects with low-grade (LGG) and high-grade glioma (HGG), showing that TumorSUVmax was significantly greater in HGG compared to LGG. This demonstrates [18F]DASA-23's potential as a new imaging agent for the non-invasive delineation of gliomas based on aberrantly expressed PKM2, offering a new avenue for diagnosis and research into gliomas (Patel et al., 2019).
Environmental Presence and Human Exposure
Research on perfluorinated sulfonamides, closely related to the compound , highlights their occurrence and behavior in various environments and potential human exposure risks. Studies in Ottawa, Canada, have revealed significant indoor air and house dust concentrations of perfluorinated alkyl sulfonamides, including derivatives like N-methylperfluorooctane sulfonamidoethanol and N-ethylperfluorooctane sulfonamidoethanol. These substances are used in consumer products for surface protection, indicating widespread human exposure through inhalation and dust ingestion. This research underscores the importance of understanding such compounds' environmental impact and human health implications, shedding light on the need for further investigation into related compounds like N2-ethyl-N2-[(5-fluoro-2-methoxyphenyl)sulfonyl]glycinamide (Shoeib et al., 2005).
Properties
IUPAC Name |
2-[ethyl-(5-fluoro-2-methoxyphenyl)sulfonylamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O4S/c1-3-14(7-11(13)15)19(16,17)10-6-8(12)4-5-9(10)18-2/h4-6H,3,7H2,1-2H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCIBPXHWWZKKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N)S(=O)(=O)C1=C(C=CC(=C1)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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